molecular formula C19H24N2O4S B2392769 N-(furan-2-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941910-52-7

N-(furan-2-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2392769
CAS RN: 941910-52-7
M. Wt: 376.47
InChI Key: VMXSHHRMEGKSFK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as FMA-NT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMA-NT is a derivative of acetamide and piperidine, and it has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds related to "N-(furan-2-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide" has explored various synthetic pathways and structural characteristics, aiming to understand their chemical behavior and potential applications. The decarboxylative Claisen rearrangement has been utilized to yield heteroaromatic products, showcasing the compound's versatility in synthesis processes (Craig et al., 2005). Additionally, crystal structure analysis of similar compounds has provided insights into their molecular configurations and interactions, facilitating the development of further chemical manipulations (Subhadramma et al., 2015).

Synthetic Methodologies and Applications

The compound's synthetic versatility is highlighted through methodologies for creating furan-2-ylacetamides, demonstrating the potential for developing diverse chemical entities. These methodologies involve palladium-catalyzed reactions, offering efficient routes for synthesizing structurally complex furanacetamide derivatives (Gabriele et al., 2006). Moreover, the synthesis of spiro-lactams and polysubstituted pyrroles via oxidative cyclization processes showcases the adaptability of furan-2-ylmethyl acetamide derivatives in organic synthesis, expanding the scope of their applications (Peng et al., 2016).

Anticonvulsant and Anticancer Activities

Notably, some derivatives of "N-(furan-2-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide" have been investigated for their biological activities. Anticonvulsant studies on alpha-acetamido-N-benzylacetamide derivatives, which share structural similarities, have shown promising results in protecting against seizures in mice, underscoring the therapeutic potential of these compounds (Kohn et al., 1993). Additionally, anticancer activity has been reported for 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, indicating significant cytotoxic effects against leukemia cell lines and highlighting the compound's relevance in developing novel anticancer agents (Horishny et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15-7-9-18(10-8-15)26(23,24)21-11-3-2-5-16(21)13-19(22)20-14-17-6-4-12-25-17/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXSHHRMEGKSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide

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